N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound characterized by a pyrazolo[3,4-d]pyrimidine core structure. This compound is classified under pyrazolo derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's chemical formula is , and it has gained attention for its potential pharmacological properties, particularly as an inhibitor of uracil incorporation in nucleic acids .
The synthesis of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. This reaction can be performed in a solvent such as tetrahydrofuran at room temperature. The process is regioselective, leading to high yields of the desired product while minimizing side reactions. For instance, one study reported a yield of 71% for the synthesis of the compound through this method .
The molecular structure of N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a fused bicyclic system consisting of both pyrazole and pyrimidine rings. The structural data can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction.
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions due to the presence of reactive functional groups. Its reactivity primarily stems from the amino group that allows for further derivatization.
The mechanism of action for N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its role as an inhibitor in biochemical pathways that utilize uracil. By inhibiting uracil incorporation into nucleic acids, this compound can affect cellular processes such as DNA replication and RNA transcription.
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific applications primarily in medicinal chemistry:
This compound exemplifies the ongoing research into pyrazolo derivatives and their potential therapeutic uses across various fields of medicine and biochemistry.
Pyrazolo[3,4-d]pyrimidines represent a privileged scaffold in drug discovery due to their structural similarity to purine nucleobases. This bioisosterism enables competitive binding at ATP sites of kinases, making them pivotal in designing targeted therapies [5] . The bicyclic system consists of a pyrazole fused to a pyrimidine ring, offering multiple sites for derivatization (N1, C3, C4, C6). This versatility allows fine-tuning of pharmacokinetic and pharmacodynamic properties [8]. For example, methylation at N1 enhances metabolic stability by blocking oxidative metabolism, while the C4-amino group serves as a hydrogen-bond donor critical for target engagement [3] [4].
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C₇H₉N₅; MW 163.18 g/mol) serves as a fundamental pharmacophore in kinase inhibitor design. Its planar structure facilitates π-π stacking in hydrophobic kinase pockets, while the N4-amino group forms essential hydrogen bonds with hinge region residues (e.g., Cys797 in EGFR, Cys909 in JAK3) [2] [7]. The dual methylation optimizes cell permeability and avoids metabolic deamination, contrasting with unmethylated analogs like 1H-pyrazolo(3,4-d)pyrimidin-4-amine (CID 75420), which exhibit poorer bioavailability [4] [8]. This scaffold’s efficacy is demonstrated by derivatives showing low-nanomolar IC₅₀ values against EGFR and JAK3 kinases [2] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: